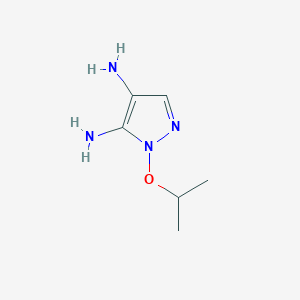
1-Isopropoxy-1H-pyrazole-4,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropoxy-1H-pyrazole-4,5-diamine is a heterocyclic compound that features a pyrazole ring substituted with an isopropoxy group and two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropoxy-1H-pyrazole-4,5-diamine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-diketones, followed by the introduction of the isopropoxy group through nucleophilic substitution. The reaction conditions often involve mild temperatures and the use of solvents such as ethanol or dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropoxy-1H-pyrazole-4,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
1-Isopropoxy-1H-pyrazole-4,5-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Isopropoxy-1H-pyrazole-4,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
1H-Pyrazole-4,5-diamine: Lacks the isopropoxy group, making it less hydrophobic.
1-Isopropyl-1H-pyrazole-4,5-diamine: Similar structure but with an isopropyl group instead of an isopropoxy group.
1-Methyl-1H-pyrazole-4,5-diamine: Contains a methyl group, leading to different chemical properties.
Uniqueness: 1-Isopropoxy-1H-pyrazole-4,5-diamine is unique due to the presence of the isopropoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C6H12N4O |
|---|---|
Molecular Weight |
156.19 g/mol |
IUPAC Name |
2-propan-2-yloxypyrazole-3,4-diamine |
InChI |
InChI=1S/C6H12N4O/c1-4(2)11-10-6(8)5(7)3-9-10/h3-4H,7-8H2,1-2H3 |
InChI Key |
KWUBUTRYDLOGRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)ON1C(=C(C=N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















